

Cyclohexylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Cyclohexylglycine

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An In-depth Overview of **Cyclohexylglycine**, its Physicochemical Properties, and its Role in Scientific Research and Pharmaceutical Development.

Cyclohexylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, characterized by the presence of a cyclohexyl ring attached to the alpha-carbon of glycine, impart distinct properties that make it a valuable building block for the synthesis of novel therapeutic agents and a tool for studying biological systems. This guide provides a detailed overview of **Cyclohexylglycine**, including its chemical identifiers, molecular properties, and relevant applications for researchers and scientists.

Core Physicochemical Data

The fundamental properties of **Cyclohexylglycine** and its common derivatives are crucial for their application in experimental settings. The following tables summarize the key quantitative data for various forms of this compound.

Table 1: Chemical Identifiers for Cyclohexylglycine and Related Compounds

Compound Name	Synonym(s)	CAS Number	PubChem CID
(R)-Cyclohexylglycine	D-Cyclohexylglycine; (2R)-2-amino-2-cyclohexylacetic acid	14328-52-0	736849[1]
(S)-Cyclohexylglycine	L-Cyclohexylglycine; (S)-2-Amino-2-cyclohexylacetic acid	14328-51-9	224391[2]
Cyclohexylglycine	2-Amino-2-cyclohexylacetic acid	5664-29-9	Not Available
N-Cyclohexylglycine	-	Not Available	42810[3]
Boc-L-Cyclohexylglycine	N-(tert-Butoxycarbonyl)-L-2-cyclohexylglycine	109183-71-3	Not Available

Table 2: Molecular Properties of Cyclohexylglycine and Derivatives

Compound Name	Molecular Formula	Molecular Weight (g/mol)
Cyclohexylglycine	C ₈ H ₁₅ NO ₂	157.21[1][3][4]
Boc-L-Cyclohexylglycine	C ₁₃ H ₂₃ NO ₄	257.33 - 257.35[5][6]

Applications in Research and Drug Development

Cyclohexylglycine and its derivatives serve as versatile tools in various research and development endeavors.

Pharmaceutical Development: The primary application of **Cyclohexylglycine** lies in its use as a chiral building block for the synthesis of pharmaceuticals. Its rigid cyclohexyl group can introduce conformational constraints into peptide-based drugs, potentially leading to increased potency, selectivity, and metabolic stability. For instance, D-2-**Cyclohexylglycine** is utilized in the development of therapeutic agents targeting the central nervous system.[4]

Neuropharmacological Research: Certain derivatives of **Cyclohexylglycine** have been investigated for their modulatory effects on neurotransmitter systems. D-2-**Cyclohexylglycine**, for example, is explored for its ability to modulate glycine receptors, making it a subject of interest in studies related to neurological disorders and pain management.[4]

Experimental Protocols and Methodologies

While specific, detailed experimental protocols are proprietary and published within specific research papers, the general methodologies for working with **Cyclohexylglycine** in a drug development context can be outlined. The following diagram illustrates a generalized workflow for the incorporation of **Cyclohexylglycine** into a peptide-based drug discovery program.



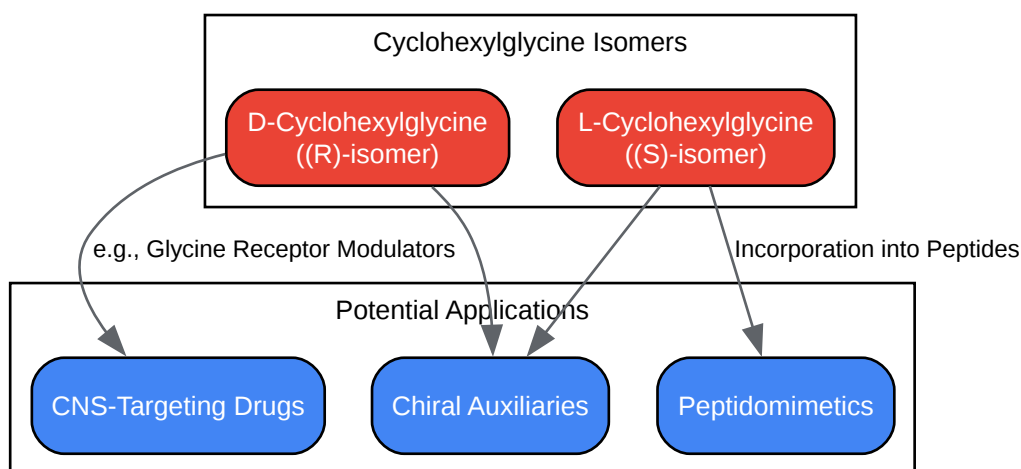
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Generalized workflow for peptide drug discovery using **Cyclohexylglycine**.

This workflow begins with the incorporation of a protected form of **Cyclohexylglycine**, such as Boc-L-**cyclohexylglycine**, into a peptide sequence using solid-phase peptide synthesis. Following synthesis, the peptide is cleaved from the solid support, deprotected, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then characterized to confirm its identity and purity before being subjected to biological assays to evaluate its activity. Promising candidates may then undergo lead optimization and further preclinical development.

Logical Relationships in Application

The decision to use a specific isomer of **Cyclohexylglycine** is dictated by the desired stereochemistry of the final compound, which is often critical for its biological activity. The following diagram illustrates the logical relationship between the choice of starting material and its application.



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Logical relationship between **Cyclohexylglycine** isomers and their applications.

Both D- and L-isomers of **Cyclohexylglycine** are valuable in organic synthesis as chiral auxiliaries. In the context of drug development, the specific stereoisomer is chosen based on the target and the desired pharmacological effect. For instance, as mentioned, D-2-**Cyclohexylglycine** has been explored for its effects on the central nervous system, while L-**Cyclohexylglycine** is more commonly incorporated into peptide sequences to mimic natural amino acids with bulky side chains.

In conclusion, **Cyclohexylglycine** and its derivatives are important tools for researchers and professionals in drug development. Their unique structural and chemical properties offer opportunities for the design and synthesis of novel molecules with therapeutic potential. The data and diagrams presented in this guide provide a foundational understanding for the effective utilization of **Cyclohexylglycine** in a research and development setting.

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